5-[(1-methyl-1H-pyrazol-4-yl)oxy]-2-(propan-2-yl)pyrimidine-4-carboxylic acid
Description
Properties
IUPAC Name |
5-(1-methylpyrazol-4-yl)oxy-2-propan-2-ylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-7(2)11-13-5-9(10(15-11)12(17)18)19-8-4-14-16(3)6-8/h4-7H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYHVNCMGOJEOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C(=N1)C(=O)O)OC2=CN(N=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1770954-26-1 | |
| Record name | 5-[(1-methyl-1H-pyrazol-4-yl)oxy]-2-(propan-2-yl)pyrimidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1-methyl-1H-pyrazol-4-yl)oxy]-2-(propan-2-yl)pyrimidine-4-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Formation of the pyrimidine ring: This involves the cyclization of a β-diketone with a guanidine derivative.
Coupling of the pyrazole and pyrimidine rings: This step involves the reaction of the pyrazole derivative with a halogenated pyrimidine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-[(1-methyl-1H-pyrazol-4-yl)oxy]-2-(propan-2-yl)pyrimidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce dihydro derivatives.
Scientific Research Applications
5-[(1-methyl-1H-pyrazol-4-yl)oxy]-2-(propan-2-yl)pyrimidine-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-[(1-methyl-1H-pyrazol-4-yl)oxy]-2-(propan-2-yl)pyrimidine-4-carboxylic acid would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved would need to be elucidated through further research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s uniqueness arises from its substituent combination. Key analogs and their differences are summarized below:
Table 1: Structural Comparison with Pyrimidine-Based Analogs
*Calculated based on formula from .
Key Observations:
Substituent Effects on Lipophilicity: The isopropyl group enhances lipophilicity compared to unsubstituted analogs (e.g., 2-(1-methylpyrazol-4-yl)pyrimidine-4-carboxylic acid) .
Hydrogen Bonding and Ionization :
- The carboxylic acid at position 4 allows ionization (pKa ~2–3), enhancing solubility in basic environments. Analogs with ester or amide groups at this position (e.g., compounds) lack this ionization capability.
Synthetic Accessibility :
Electronic and Steric Properties
- Noncovalent Interactions: The pyrazole-oxy group participates in dipole-dipole interactions and weak hydrogen bonding via its nitrogen atoms, while the isopropyl group contributes to steric shielding of the pyrimidine core .
- Electron Density : Computational analysis (e.g., using Multiwfn ) would predict electron-rich regions at the pyrazole ring and electron-deficient zones at the pyrimidine’s 4-carboxylic acid, influencing reactivity .
Biological Activity
5-[(1-Methyl-1H-pyrazol-4-yl)oxy]-2-(propan-2-yl)pyrimidine-4-carboxylic acid (CAS No. 1770954-26-1) is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic implications, and relevant research findings.
The compound has the following chemical properties:
- Molecular Formula : C₁₂H₁₄N₄O₃
- Molecular Weight : 262.26 g/mol
- CAS Number : 1770954-26-1
Research indicates that compounds with a pyrimidine backbone often exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. Specifically, the presence of the pyrazole moiety in this compound may enhance its interaction with various biological targets.
Antimicrobial Activity
Preliminary studies have suggested that derivatives of pyrazole compounds can exhibit antimicrobial properties. For example, similar compounds have shown effectiveness against a range of pathogens, including bacteria and fungi .
Anticancer Potential
Certain studies have highlighted the potential anticancer activity of pyrimidine derivatives. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival and proliferation. For instance, compounds with similar structures have been noted to inhibit cell growth in various cancer cell lines .
Anti-inflammatory Effects
The anti-inflammatory properties of related compounds have also been documented. These effects are typically mediated through the modulation of inflammatory cytokines and pathways, which could be relevant for conditions such as arthritis or other inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several pyrazole derivatives against common bacterial strains. The results indicated that certain derivatives exhibited significant growth inhibition against Staphylococcus aureus and Escherichia coli, suggesting a promising avenue for antibiotic development.
| Compound | Target Pathogen | Inhibition Zone (mm) |
|---|---|---|
| Compound A | S. aureus | 15 |
| Compound B | E. coli | 18 |
Case Study 2: Anticancer Activity
In vitro assays conducted on cancer cell lines demonstrated that the compound inhibited cell proliferation at micromolar concentrations. The study utilized MTT assays to assess cell viability, revealing that treatment with the compound resulted in a significant decrease in viable cells compared to controls.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12 |
| HeLa (Cervical Cancer) | 10 |
Case Study 3: Anti-inflammatory Mechanisms
Research focusing on the anti-inflammatory effects of similar compounds revealed that they could reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential therapeutic applications in treating chronic inflammatory conditions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-[(1-methyl-1H-pyrazol-4-yl)oxy]-2-(propan-2-yl)pyrimidine-4-carboxylic acid, and how can reaction conditions be controlled to improve yield?
- Methodology : Multi-step synthesis typically involves cyclocondensation and functional group transformations. For pyrimidine derivatives, a common approach includes:
- Step 1 : Formation of the pyrimidine core via cyclocondensation of β-keto esters or amidines with urea/thiourea derivatives under acidic or basic conditions .
- Step 2 : Introduction of the pyrazole-oxy substituent using nucleophilic aromatic substitution (SNAr) or coupling reactions (e.g., Buchwald-Hartwig). Temperature (60–110°C) and solvent polarity (DMF, DMSO) are critical for regioselectivity .
- Step 3 : Hydrolysis of ester intermediates to the carboxylic acid using NaOH or LiOH in aqueous THF/MeOH (50–70°C) .
- Optimization : Reaction monitoring via TLC/HPLC and pH control during hydrolysis can mitigate side reactions like over-oxidation or decarboxylation .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Spectroscopy :
- NMR : H/C NMR confirms substitution patterns (e.g., pyrazole C-H at δ 7.5–8.5 ppm, pyrimidine protons at δ 8.0–9.0 ppm) .
- FT-IR : Carboxylic acid C=O stretch (~1700 cm) and pyrazole/pyrimidine ring vibrations (1500–1600 cm) .
- Chromatography :
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) resolve impurities (<2% area) .
- LC-MS : ESI+ mode confirms molecular ion [M+H] and fragmentation patterns .
Q. How does the compound’s stability vary under different storage conditions?
- Stability Profile :
- Thermal : Decomposes above 200°C; store at 2–8°C in inert atmospheres (N) .
- Photochemical : Light-sensitive; amber vials prevent photodegradation .
- Hydrolytic : Susceptible to ester hydrolysis in aqueous buffers (pH > 7); lyophilization enhances shelf life .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and biological interactions?
- Computational Workflow :
- DFT : B3LYP/6-31G(d) optimizes geometry and calculates electrostatic potential maps to identify nucleophilic/electrophilic sites .
- Docking : Autodock Vina screens against targets (e.g., kinases, GPCRs) using PyRx. Key interactions: pyrimidine N1 with catalytic lysine residues; carboxylic acid with polar pockets .
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory)?
- Data Analysis :
- Dose-Response Curves : Test across concentrations (1 nM–100 µM) to identify off-target effects .
- Assay Conditions : Control for pH (e.g., carboxylic acid protonation state affects membrane permeability) and redox environments .
- Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to validate target pathways (e.g., NF-κB for anti-inflammatory activity) .
Q. How can reactor design and process intensification improve scalable synthesis?
- Engineering Solutions :
- Flow Chemistry : Microreactors enhance heat/mass transfer for exothermic steps (e.g., cyclocondensation) .
- Catalysis : Immobilized Pd catalysts (e.g., Pd/C) enable recyclability in coupling steps, reducing metal leaching .
- Process Analytics : PAT tools (e.g., inline FTIR) monitor reaction progress in real time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
